6-Bromo-5-methyltetrazolo[1,5-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-5-methyltetrazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c1-4-5(7)2-3-6-8-9-10-11(4)6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYOSRGYBCRHCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=NN=NN12)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682464 | |
| Record name | 6-Bromo-5-methyltetrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257665-09-0 | |
| Record name | 6-Bromo-5-methyltetrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 6 Bromo 5 Methyltetrazolo 1,5 a Pyridine and Analogues
Strategies for Constructing the Tetrazolo[1,5-a]pyridine (B153557) Ring System
The formation of the tetrazolo[1,5-a]pyridine scaffold is typically accomplished by introducing a four-nitrogen chain that cyclizes with the pyridine (B92270) ring. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
A prevalent and direct method for the synthesis of tetrazolo[1,5-a]pyridines involves the reaction of a pyridine derivative, activated at the 2-position, with an azide-containing reagent. This activation facilitates the nucleophilic attack of the azide (B81097), leading to an intermediate that subsequently cyclizes to form the fused tetrazole ring.
The reaction of 2-halopyridines with an azide source, such as sodium azide, is a well-established method for the synthesis of the tetrazolo[1,5-a]pyridine ring system. In the context of 6-bromo-5-methyltetrazolo[1,5-a]pyridine, the logical precursor would be a 2-halo-5-bromo-4-methylpyridine. For instance, 2-chloro-5-bromo-4-methylpyridine can be reacted with sodium azide in a suitable solvent, such as dimethylformamide (DMF) or ethanol, often under elevated temperatures. The reaction proceeds via a nucleophilic aromatic substitution where the azide ion displaces the halide at the 2-position. The resulting 2-azido-5-bromo-4-methylpyridine intermediate exists in equilibrium with its cyclized valence isomer, this compound. The equilibrium generally favors the thermodynamically more stable fused ring system.
Table 1: Representative Conditions for Nucleophilic Aromatic Substitution of 2-Halopyridines with Azides
| Starting Material | Azide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Chloro-5-bromo-4-methylpyridine | Sodium Azide | DMF | 100-120 | 12-24 | 75-90 |
| 2-Bromo-5-bromo-4-methylpyridine | Sodium Azide | Ethanol | 80 (reflux) | 18-36 | 70-85 |
| 2-Chloro-5-bromo-4-methylpyridine | Trimethylsilyl (B98337) azide | Acetonitrile | 80 (reflux) | 10-20 | 80-95 |
Note: The data presented in this table are illustrative and based on typical conditions reported for analogous transformations.
An alternative cyclization strategy utilizes pyridine N-oxides as the starting material. This method offers a different synthetic route that can be advantageous depending on precursor availability. For the synthesis of this compound, the corresponding 5-bromo-4-methylpyridine N-oxide would be the required intermediate. This N-oxide can be prepared by the oxidation of 5-bromo-4-methylpyridine using an oxidizing agent like hydrogen peroxide in acetic acid. researchgate.net
The reaction of the pyridine N-oxide with a phosphoryl azide, most commonly diphenylphosphoryl azide (DPPA), in a non-polar solvent at elevated temperatures, leads to the formation of the tetrazolo[1,5-a]pyridine. chemicalbook.com The reaction is believed to proceed through the formation of a phosphoro-azidate intermediate, which then rearranges and cyclizes to yield the final product. This one-pot conversion is often efficient and can be performed without the isolation of the potentially hazardous organic azide intermediate. chemicalbook.com
Table 2: Synthesis of Tetrazolo[1,5-a]pyridines from Pyridine N-Oxides
| Pyridine N-Oxide Precursor | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5-Bromo-4-methylpyridine N-oxide | Diphenylphosphoryl azide (DPPA) | Toluene | 110 (reflux) | 12-24 | 80-92 |
| 5-Bromo-4-methylpyridine N-oxide | Diethylphosphoryl azide (DEPA) | Xylene | 140 (reflux) | 10-20 | 75-88 |
Note: The data in this table are based on established procedures for similar pyridine N-oxides and represent plausible conditions for the synthesis of the target compound.
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems from simple and readily available starting materials in a single synthetic operation.
The Biginelli reaction is a classic multicomponent reaction that traditionally yields dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. This reaction has been modified to utilize other nitrogen-containing components, including aminoazoles, to generate a variety of fused heterocyclic systems. In a modified Biginelli-type reaction, 5-aminotetrazole can act as the urea equivalent.
For the synthesis of a tetrazolo[1,5-a]pyridine ring system via a Biginelli-type reaction, a pyridine-based aldehyde or ketone would be required, along with a suitable active methylene compound. The complexity of the required starting materials to achieve the 6-bromo-5-methyl substitution pattern makes this a less common approach for this specific target compared to the more direct cyclization methods. However, the principles of multicomponent reactions remain a powerful tool for the combinatorial synthesis of diverse tetrazolo[1,5-a]pyridine libraries.
Synthetic Methodologies for this compound: A Detailed Examination
The synthesis of this compound, a heterocyclic compound of interest in medicinal and materials chemistry, involves a series of strategic chemical transformations. The construction of its fused bicyclic system, incorporating both a pyridine and a tetrazole ring, requires careful consideration of reaction pathways to ensure the desired substitution pattern. This article delineates the key synthetic strategies, focusing on intramolecular annulation and cycloaddition, regioselective synthesis, and derivatization of precursors to achieve the target molecule and its analogues.
Chemical Reactivity and Transformation Mechanisms of 6 Bromo 5 Methyltetrazolo 1,5 a Pyridine
Azido-Tetrazole Tautomerism and Equilibrium Studies
The tetrazolo[1,5-a]pyridine (B153557) system is known to exist in a dynamic equilibrium with its isomeric azido form, 2-azido-5-methyl-6-bromopyridine. This ring-chain tautomerism is a fundamental characteristic of fused tetrazole heterocycles. researchgate.net The equilibrium position is sensitive to various factors, including the solvent, temperature, and the electronic nature of substituents on the pyridine (B92270) ring. researchgate.netosti.gov
The study of azido-tetrazole tautomerism heavily relies on spectroscopic and computational methods to identify and quantify the different forms present in equilibrium.
NMR Spectroscopy : 1H and 13C NMR spectroscopy are powerful tools for distinguishing between the tetrazole and azido tautomers. researchgate.net The chemical shifts of the ring protons and carbons are distinct for each isomer due to the different electronic environments. researchgate.net For instance, in related systems, the carbon atom at the fusion point of the two rings in the tetrazole form shows a characteristic signal in the 13C NMR spectrum. researchgate.net Nuclear Overhauser Effect (NOE) experiments can also be used to confirm spatial interactions and distinguish between tautomeric forms in solution. mdpi.com
FTIR Spectroscopy : Infrared spectroscopy provides clear indicators for the presence of the azido group (-N3), which exhibits a strong, characteristic asymmetric stretching vibration band typically in the range of 2100-2200 cm-1. researchgate.netsciforum.net The absence or presence of this band is a direct probe of the equilibrium's position. researchgate.net
UV-Vis Spectroscopy : The electronic transitions, and thus the UV-Vis absorption spectra, differ between the cyclic tetrazole and the open-chain azido forms. researchgate.net By analyzing the spectra in various solvents, the relative proportions of each tautomer can be estimated. mdpi.comresearchgate.net
Computational Analysis : Density Functional Theory (DFT) calculations are employed to model the structures and relative energies of the tautomers. niscpr.res.inresearchgate.net These computational studies help in predicting the most stable tautomer under different conditions and can corroborate experimental findings from spectroscopic analyses. niscpr.res.in DFT can elucidate the thermodynamic and kinetic parameters of the tautomeric rearrangement. osti.gov
The following table summarizes the characteristic spectroscopic data used to differentiate between the tautomeric forms.
| Spectroscopic Method | Tetrazole Form (6-Bromo-5-methyltetrazolo[1,5-a]pyridine) | Azido Form (2-Azido-6-bromo-5-methylpyridine) |
| FTIR | Absence of a strong band in the 2100-2200 cm-1 region. | Strong, sharp absorption band around 2100-2200 cm-1 (asymmetric N3 stretch). |
| 13C NMR | Presence of a signal for the C8a bridgehead carbon. | Absence of the C8a bridgehead carbon signal; distinct chemical shifts for pyridine ring carbons. |
| 1H NMR | Distinct chemical shifts for the aromatic protons of the fused ring system. | Different chemical shifts for the pyridine ring protons compared to the tetrazole form. |
The electronic properties of substituents on the pyridine ring play a crucial role in determining the position of the azido-tetrazole equilibrium. osti.gov The stability of the tetrazole ring is influenced by the electron density of the pyridine ring to which it is fused.
In the case of this compound, the two substituents have opposing electronic effects:
The methyl group at the C-5 position is an electron-donating group (EDG), which increases the electron density in the pyridine ring, generally favoring the stability of the fused tetrazole form.
The bromo group at the C-6 position is an electron-withdrawing group (EWG) due to its inductive effect. Electron-withdrawing substituents tend to destabilize the tetrazole ring, shifting the equilibrium towards the azido tautomer. osti.gov
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira)
The bromine atom at the C-6 position of this compound serves as a versatile handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the synthesis of more complex derivatives by introducing a wide array of organic substituents. nih.govresearchgate.net
The C-6 position of the tetrazolo[1,5-a]pyridine ring is activated towards oxidative addition to a Palladium(0) catalyst, which is the initial step in most cross-coupling catalytic cycles. This reactivity allows for the efficient functionalization of the molecule. Several standard palladium-catalyzed methods are applicable:
Suzuki-Miyaura Coupling : This reaction involves the coupling of the bromo-substrate with an organoboron compound, typically an aryl or heteroaryl boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comrsc.orgnih.gov It is a widely used method due to the stability and low toxicity of the boron reagents and the tolerance of a broad range of functional groups. mdpi.com
Stille Coupling : This method uses organostannanes (organotin compounds) as the coupling partners. While effective, the toxicity of the tin reagents and byproducts has limited its application compared to the Suzuki reaction.
Sonogashira Coupling : This reaction enables the formation of a C-C triple bond by coupling the bromo-substrate with a terminal alkyne. nih.govresearchgate.net The reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base, such as an amine. nih.govrsc.org
Since this compound possesses a single bromine atom, cross-coupling reactions occur with high regioselectivity at the C-6 position. This allows for the precise introduction of various organic moieties. The choice of reaction and coupling partner dictates the nature of the substituent introduced.
The table below outlines typical conditions and outcomes for these regioselective coupling reactions, based on analogous transformations with bromo-substituted heterocyclic compounds.
| Reaction Type | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent | Product Type (at C-6) |
| Suzuki-Miyaura | Aryl/Heteroaryl boronic acids (R-B(OH)2) | Pd(PPh3)4, PdCl2(dppf), XPhosPdG2 | K2CO3, K3PO4, Na2CO3 | Dioxane/H2O, Toluene, DMF | Aryl/Heteroaryl substituted |
| Stille | Organostannanes (R-SnBu3) | Pd(PPh3)4 | - | Toluene, DMF | Aryl, Vinyl, Alkyl substituted |
| Sonogashira | Terminal Alkynes (R-C≡CH) | PdCl2(PPh3)2 / CuI | Et3N, Piperidine | THF, DMF | Alkynyl substituted (R-C≡C-) |
Nucleophilic Substitution Reactions
The pyridine ring in the tetrazolo[1,5-a]pyridine system is electron-deficient due to the electronegativity of the nitrogen atoms. This deficiency activates the ring towards nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the ring nitrogens (C-5, C-7, and by extension, C-6 in the pyridine numbering). The bromo group at C-6 is a good leaving group, making this position susceptible to displacement by strong nucleophiles.
The reaction generally proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net In the subsequent step, the bromide ion is eliminated, restoring the aromaticity of the ring system.
A variety of nucleophiles can be employed for this transformation, including:
N-Nucleophiles : Amines, such as piperazine or other primary and secondary amines, can displace the bromide to form 6-amino derivatives. researchgate.net
O-Nucleophiles : Alkoxides and phenoxides can react to yield the corresponding ethers.
S-Nucleophiles : Thiolates are effective nucleophiles that can be used to introduce thioether functionalities. mdpi.com
The reaction conditions for SNAr typically involve heating the substrate with the nucleophile, sometimes in the presence of a base to generate a more potent anionic nucleophile, in a polar aprotic solvent like DMF or DMSO. researchgate.net
Cycloaddition Reactions (e.g., Click Chemistry)
The tetrazolo[1,5-a]pyridine core is a versatile participant in cycloaddition reactions, most notably in the realm of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." beilstein-archives.orgnih.gov This reactivity stems from the intrinsic valence tautomerism between the fused tetrazole ring and its open-chain 2-azidopyridine (B1249355) isomer. researchgate.net Although the equilibrium often favors the bicyclic tetrazole form, the presence of a reactive partner, such as an alkyne, can drive the reaction through the azide (B81097) intermediate. researchgate.net
The most prominent cycloaddition reaction involving the tetrazolo[1,5-a]pyridine scaffold is the 1,3-dipolar cycloaddition for the formation of 1,2,3-triazoles. beilstein-archives.org In this process, the this compound isomerizes to its valence tautomer, 2-azido-6-bromo-5-methylpyridine. This azide intermediate then acts as a 1,3-dipole, reacting with terminal alkynes.
The reaction is typically catalyzed by copper(I) salts, which activate the terminal alkyne for cycloaddition. beilstein-archives.org This CuAAC reaction proceeds with high efficiency and regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. Research on analogous tetrazolo[1,5-a]pyrimidine systems has demonstrated that these reactions can be carried out under mild conditions, for example, using copper sulfate and a reducing agent like sodium ascorbate in a suitable solvent system at elevated temperatures, leading to excellent yields of the corresponding triazolyl-pyrimidines. researchgate.net This methodology is recognized for its high efficiency, broad substrate compatibility, and operational simplicity. researchgate.net
Table 1: Representative Conditions for 1,3-Dipolar Cycloaddition of Tetrazolo[1,5-a]pyridine Scaffolds
| Catalyst System | Alkyne Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuSO₄·5H₂O / Sodium Ascorbate | Terminal Alkynes | t-BuOH / H₂O | 60 | 84-98 | beilstein-archives.orgresearchgate.net |
| Cu(I) Triflate / DIPEA | Terminal Alkynes | Toluene | 100 | 11-89 | nih.gov |
Note: Data is based on reactions with analogous tetrazolo[1,5-a]pyrimidine and quinoxaline systems and is representative of the expected reactivity for the this compound scaffold.
Hydrogenation and Reduction Pathways
The this compound scaffold is susceptible to catalytic hydrogenation, which can lead to several reduction products depending on the reaction conditions. beilstein-archives.org The primary transformation involves the reduction of the tetrazole moiety, which, in concert with the cleavage of the N-N bond, typically yields the corresponding 2-aminopyridine derivative.
Commonly, this reduction is achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. beilstein-archives.org However, a significant consideration for the 6-bromo substituted compound is the potential for concurrent hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom. This is a well-known side reaction in palladium-catalyzed hydrogenations of aryl halides. beilstein-archives.org
To circumvent dehalogenation, alternative reduction methods can be employed. Studies on similar brominated heterocyclic systems have shown that photochemical hydrogenation can be a milder and more selective method, allowing for the reduction of the heterocyclic system while preserving the halogen substituent. beilstein-archives.orgresearchgate.net The choice of reaction conditions—including catalyst, solvent, pressure, and temperature—is crucial for controlling the reaction's outcome and achieving the desired product, whether it be the 2-amino-6-bromo-5-methylpyridine or the fully dehalogenated 2-amino-5-methylpyridine. beilstein-archives.org
Table 2: Potential Hydrogenation Pathways and Products
| Method | Catalyst / Reagents | Key Outcome | Potential Product(s) | Reference |
| Catalytic Hydrogenation | Pd/C, H₂ | Reduction of tetrazole ring; Potential dehalogenation | 2-Amino-6-bromo-5-methylpyridine and/or 2-Amino-5-methylpyridine | beilstein-archives.org |
| Photochemical Hydrogenation | Photochemical conditions | Selective reduction without dehalogenation | 2-Amino-6-bromo-5-methylpyridine | beilstein-archives.orgresearchgate.net |
| High-Pressure Hydrogenation | Pd/C, H₂ (5 bar) | Ring reduction | Tetrahydro- or Dihydropyridine derivatives | beilstein-archives.org |
Note: The pathways are extrapolated from studies on related bromo-substituted tetrazolo[1,5-a]pyrimidine systems.
Thermal Rearrangements and Pyrolysis Products
Thermal or photochemical treatment of tetrazolo[1,5-a]pyridines can induce significant molecular rearrangements, primarily initiated by the extrusion of a molecule of nitrogen (N₂). dtic.milacs.org This denitrogenation is a characteristic reaction of tetrazoles and leads to the formation of highly reactive intermediates.
While the direct thermal conversion of the tetrazolo[1,5-a]pyridine scaffold to pyrroles and pyrazoles is not extensively documented as a primary synthetic route, such rearrangements are mechanistically plausible following the generation of reactive intermediates. The formation of pyrazole-fused scaffolds, such as pyrazolo[1,5-a]pyridines, is a known outcome in the thermolysis of other nitrogen-rich heterocycles like azidoacrylates. mdpi.com The rearrangement pathways from the intermediates generated from tetrazolo[1,5-a]pyridines could potentially lead to ring contraction or expansion products, including substituted pyrrole or pyrazole derivatives, though this often results in a mixture of products.
The pyrolysis or photolysis of tetrazolo[1,5-a]pyridines is a well-established method for generating pyridyl-2-nitrene intermediates. dtic.milacs.org The process begins with the cleavage of the weakest bond in the tetrazole ring, followed by the irreversible loss of stable dinitrogen gas. This transformation is often evidenced in mass spectrometry by a prominent peak corresponding to the loss of 28 mass units (N₂). dtic.mil
The resulting pyridyl-2-nitrene is a highly reactive species with an electron-deficient nitrogen atom. This intermediate can undergo a variety of subsequent reactions, including:
Intramolecular cyclization: The nitrene can attack other positions on the pyridine ring, leading to the formation of new fused ring systems.
Ring contraction: Rearrangement can lead to the formation of cyanopyrroles.
Intermolecular reactions: In the presence of other substrates, the nitrene can undergo insertion or addition reactions.
The specific products formed depend heavily on the substitution pattern of the pyridine ring and the reaction conditions (e.g., temperature, pressure, presence of trapping agents). acs.org
Advanced Spectroscopic and Structural Elucidation of 6 Bromo 5 Methyltetrazolo 1,5 a Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.
The ¹H NMR spectrum of 6-Bromo-5-methyltetrazolo[1,5-a]pyridine is expected to show distinct signals corresponding to the aromatic protons and the methyl group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing nature of the bromine atom and the fused tetrazole ring, as well as the electron-donating effect of the methyl group. Typically, protons on a pyridine (B92270) ring appear in the range of δ 7.0-9.0 ppm. The methyl protons would appear as a singlet, likely in the upfield region of the aromatic spectrum, around δ 2.3-2.7 ppm.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the pyridine ring are expected to resonate in the aromatic region (δ 110-160 ppm). The carbon atom attached to the bromine (C-6) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon of the methyl group would appear at a much higher field, typically in the range of δ 15-25 ppm. The quaternary carbons, including those at the ring junction and the one bearing the methyl group, would also be identifiable.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on related structures and general principles of NMR spectroscopy, as experimental data is not publicly available.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-7 | ~ 8.0 - 8.5 (d) | - |
| H-8 | ~ 7.5 - 8.0 (d) | - |
| 5-CH₃ | ~ 2.4 - 2.6 (s) | ~ 18 - 22 |
| C-5 | - | ~ 130 - 135 |
| C-6 | - | ~ 115 - 120 |
| C-7 | - | ~ 140 - 145 |
| C-8 | - | ~ 125 - 130 |
| C-9a | - | ~ 145 - 150 |
| C-4a | - | ~ 150 - 155 |
d = doublet, s = singlet
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques are essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, a cross-peak between the signals of H-7 and H-8 would confirm their ortho relationship on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of the carbon signals for C-7 and C-8 by correlating them to their attached protons (H-7 and H-8, respectively). The methyl carbon would also show a clear correlation to the methyl protons.
The synthesis of substituted tetrazolo[1,5-a]pyridines can sometimes lead to the formation of positional isomers. NMR spectroscopy, particularly ¹H NMR and NOE (Nuclear Overhauser Effect) experiments, is critical in determining the regioselectivity of the reaction. For example, if the starting material could potentially yield 7-Bromo-5-methyltetrazolo[1,5-a]pyridine as a byproduct, the coupling patterns and chemical shifts in the ¹H NMR spectrum would be distinctly different. An NOE experiment could show a spatial relationship between the methyl protons and a specific aromatic proton, confirming the substitution pattern. For instance, an NOE between the methyl protons and H-7 would provide strong evidence for the 6-bromo-5-methyl isomer.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with high confidence. For this compound, the molecular formula is C₆H₅BrN₄. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Table 2: HRMS Data for this compound
| Ion | Calculated m/z |
| [M(⁷⁹Br)+H]⁺ | 212.9825 |
| [M(⁸¹Br)+H]⁺ | 214.9804 |
Electron Ionization (EI) or Electrospray Ionization (ESI) coupled with a mass analyzer (such as in LC-MS) can be used to study the fragmentation of the molecule. The fragmentation pattern provides a fingerprint that can help to confirm the structure. Key fragmentation pathways for this compound would likely involve:
Loss of N₂: A characteristic fragmentation of the tetrazole ring, leading to a significant fragment ion.
Loss of Br•: Cleavage of the carbon-bromine bond.
Loss of CH₃•: Cleavage of the methyl group.
Sequential fragmentation: Combinations of the above losses.
The analysis of these fragment ions helps to piece together the molecular structure, confirming the presence and positions of the substituents on the tetrazolo[1,5-a]pyridine (B153557) core.
Infrared (IR) Spectroscopy for Functional Group Identification
For analogous compounds, such as 2-bromo-5-methylpyridine, IR spectra have been analyzed to identify vibrations of the methyl group and the pyridine ring system. researchgate.net For instance, the asymmetric and symmetric C-H vibrations of the methyl group are typically observed in the range of 2850-3150 cm⁻¹. researchgate.net The C=C and C=N stretching frequencies of the pyridine ring are expected in the 120-1600 cm⁻¹ region. researchgate.net Additionally, C-Br stretching vibrations would be anticipated in the lower frequency range of 900-1150 cm⁻¹. researchgate.net However, without specific experimental data for this compound, the precise vibrational modes and their corresponding wavenumbers remain undetermined.
X-ray Crystallography for Solid-State Structure Determination
A comprehensive search of crystallographic databases and the scientific literature did not yield any specific X-ray crystallography data for this compound. Therefore, detailed information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not available.
However, crystallographic studies on closely related isomers and derivatives provide insights into the potential solid-state structures of such fused heterocyclic systems. For example, the crystal structure of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, an isomer of the target compound, has been determined. researchgate.net It crystallizes in the orthorhombic space group Acam with specific unit cell dimensions. researchgate.net Another related compound, 6-bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one, crystallizes in the monoclinic system. nih.gov These examples highlight the diversity in crystal packing and solid-state conformation that can be expected for derivatives of brominated pyridine fused with nitrogen-containing heterocycles. Without experimental data for this compound, its precise solid-state architecture remains unconfirmed.
Computational and Theoretical Chemistry Studies of 6 Bromo 5 Methyltetrazolo 1,5 a Pyridine
Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for predicting the geometric and electronic properties of heterocyclic compounds. For 6-Bromo-5-methyltetrazolo[1,5-a]pyridine, DFT methods such as B3LYP with a split-valence basis set like 6-31+G(d,p) or 6-311G(d,p) would be utilized to determine its optimal three-dimensional structure. nih.govnih.gov These calculations yield key data including bond lengths, bond angles, and dihedral angles. The results offer a theoretical model of the molecule's ground state geometry, which can be validated against experimental data from X-ray crystallography if available.
Furthermore, these calculations can elucidate the molecule's stability. For instance, thermogravimetric analyses performed on analogous diarylated tetrazolo[1,5-a]pyridine (B153557) systems have demonstrated good thermal stability, a property that DFT can help rationalize through the calculation of thermodynamic parameters. nih.govresearchgate.netacs.org
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of kinetic stability; a smaller gap suggests higher reactivity. nih.gov
In the case of this compound, the HOMO is expected to be distributed across the electron-rich fused tetrazolo-pyridine ring system. The LUMO, conversely, would likely be delocalized over the entire molecular framework. nih.govnih.gov The presence of the electron-withdrawing bromine atom and the electron-donating methyl group influences the energies of these orbitals. DFT calculations can precisely map the electron density of these orbitals and quantify their energies. researchgate.net Analysis of related heterocyclic systems shows that such calculations are vital for predicting how structural modifications can tune the electronic behavior for applications in materials science. nih.gov
Below is a table of representative theoretical values for the frontier orbitals of this compound, as would be predicted by DFT calculations.
| Parameter | Predicted Value (eV) | Significance |
| HOMO Energy | -6.85 | Indicates electron-donating capability |
| LUMO Energy | -1.20 | Indicates electron-accepting capability |
| Energy Gap (ΔE) | 5.65 | Reflects kinetic stability and chemical reactivity |
Note: The values presented in this table are hypothetical and serve as realistic examples of what would be obtained from DFT calculations.
Computational chemistry is an invaluable tool for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of detailed reaction mechanisms. This process involves identifying all intermediates and, crucially, the high-energy transition states that connect them. youtube.com The energy difference between the reactants and a transition state represents the activation energy, which determines the reaction rate.
For this compound, this approach could be used to investigate its synthesis, for example, via the established conversion of a substituted pyridine (B92270) N-oxide with an azide (B81097), such as diphenyl phosphorazidate (DPPA). organic-chemistry.org DFT calculations could model the entire reaction pathway, comparing different potential mechanisms to identify the most energetically favorable route. This analysis provides insights into the role of intermediates and the structure of the transition state, which cannot be directly observed experimentally.
Many reactions involving substituted fused heterocycles can yield multiple regioisomers, making regiocontrol a significant synthetic challenge. sci-hub.se Computational methods can predict the most likely outcome of such reactions. By analyzing the electronic structure of this compound, the most probable sites for electrophilic or nucleophilic attack can be identified.
Local reactivity descriptors, derived from DFT calculations, are used for this purpose. These include analyzing the distribution of the frontier orbitals (HOMO for electrophilic attack, LUMO for nucleophilic attack) and calculating Fukui functions, which quantify the change in electron density at a specific atom upon the addition or removal of an electron. wuxibiology.com For example, in nucleophilic aromatic substitution reactions, which are common for functionalizing pyrazolo[1,5-a]pyrimidines, these calculations would predict which position on the pyridine ring is most susceptible to attack, thereby guiding synthetic strategies to achieve the desired isomer. nih.gov
Molecular Docking and Dynamics Simulations (if applicable to specific interactions)
While specific molecular docking studies involving this compound have not been reported, this technique is highly relevant given that fused heterocyclic scaffolds are prevalent in medicinal chemistry. nih.govnih.gov Molecular docking is a computational method used to predict the preferred orientation of a molecule (ligand) when bound to a biological target, such as an enzyme or a receptor, to form a stable complex. nih.govcsfarmacie.cz
Given the known biological activities of related pyrazolo[1,5-a]pyrimidines and other nitrogen heterocycles, potential targets for this compound could include protein kinases or DNA gyrase. nih.govnih.gov A docking simulation would place the compound into the active site of the target protein and calculate a "docking score," which estimates the binding affinity. The simulation also reveals the specific binding pose, highlighting key intermolecular interactions like hydrogen bonds, hydrophobic contacts, and π-π stacking that contribute to the stability of the ligand-protein complex. These insights are crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective drug candidates.
Investigation of Aromaticity and Stability within the Fused Ring System
The concept of aromaticity is intrinsically linked to the thermodynamic stability and chemical reactivity of cyclic conjugated molecules. For a fused system like this compound, it is important to assess the aromatic character of both the five-membered tetrazole ring and the six-membered pyridine ring.
Computational methods provide quantitative measures of aromaticity. A widely used technique is the calculation of Nucleus-Independent Chemical Shift (NICS). masterorganicchemistry.com This method involves placing a "ghost" atom at the center of a ring and calculating its magnetic shielding. A significant negative NICS value is indicative of aromatic character (diatropic ring current), while a positive value suggests anti-aromaticity. Another method, the Harmonic Oscillator Model of Aromaticity (HOMA), assesses aromaticity based on the degree of bond length equalization around the ring. researchgate.net
Medicinal Chemistry Research and Preclinical Biological Activity of Tetrazolo 1,5 a Pyridine Derivatives
Structure-Activity Relationship (SAR) Studies of Substituted Tetrazolo[1,5-a]pyridines
Structure-activity relationship (SAR) studies on tetrazolo[1,5-a]pyridine (B153557) and analogous fused heterocyclic systems, like pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrimidines, have provided valuable insights into the structural requirements for various biological activities.
For corticotropin-releasing factor 1 (CRF1) receptor antagonists based on a pyrazolo[1,5-a]pyridine core, SAR studies revealed that 3-dialkylamino-7-phenyl substitution is a key feature for potent activity. nih.gov The exploration of substituents on the 7-phenyl ring and modifications of the 3-dialkylamino group led to the identification of compounds with excellent drug-like properties and robust oral efficacy in animal models. nih.gov
In the context of Tropomyosin receptor kinase (Trk) inhibitors, SAR analysis of pyrazolo[1,5-a]pyrimidine derivatives highlighted the importance of a carboxamide group at the C-3 position for enhanced inhibitory activity. mdpi.com Further modifications, such as the introduction of a picolinamide substituent at the third position and a 2,5-difluorophenyl-substituted pyrrolidine at the fifth position, were found to significantly increase Trk inhibition. mdpi.com The N1 atom of the pyrazolo[1,5-a]pyrimidine core was identified as a crucial interaction point, forming a hydrogen bond with the hinge region amino acid Met592. mdpi.com
For antitubercular agents based on the pyrazolo[1,5-a]pyridine-3-carboxamide scaffold, SAR studies focused on the lipophilic side chain attached to the carboxamide nitrogen. A derivative featuring a side chain identical to that of the known antitubercular agent Q203 demonstrated the most potent activity against Mycobacterium tuberculosis strains, with MIC values in the low nanomolar range. nih.gov Further studies on diaryl side chains showed that introducing small functional groups (like CH3, OCH3, CF3, F) to the terminal phenyl ring resulted in potent antitubercular activity. nih.gov
These studies collectively underscore that the biological activity of this class of compounds can be finely tuned by strategic modifications at various positions of the fused heterocyclic core, influencing target binding, selectivity, and pharmacokinetic properties.
Advanced Applications and Functional Materials Based on Tetrazolo 1,5 a Pyridine Systems
Optoelectronic Properties and Photophysical Characteristics
The inherent electronic structure of the tetrazolo[1,5-a]pyridine (B153557) ring system, characterized by its electron-deficient nature, provides a foundation for developing materials with interesting optoelectronic and photophysical properties. While specific experimental data for 6-Bromo-5-methyltetrazolo[1,5-a]pyridine is not extensively available in the reviewed literature, the general characteristics of the parent system and its derivatives offer valuable insights into its potential.
Fluorescence and Solvatochromic Effects
The fluorescence properties of tetrazolo[1,5-a]pyridine derivatives are influenced by their molecular structure and the surrounding solvent environment. While detailed studies on the fluorescence of this compound are limited, research on analogous heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, demonstrates that the emission properties are highly sensitive to the electronic nature of substituents and the polarity of the solvent. For instance, the introduction of electron-donating or electron-withdrawing groups can tune the emission wavelength and quantum yield.
It is plausible that this compound could exhibit solvatochromism, a phenomenon where the color of a substance changes with the polarity of the solvent. This effect is common in molecules with a significant change in dipole moment between the ground and excited states. The electron-withdrawing nature of the tetrazolo[1,5-a]pyridine core suggests that charge-transfer-based fluorescence could be observed, which would be sensitive to the solvent environment. However, without specific experimental data, this remains a projection based on the behavior of similar heterocyclic structures.
Two-Photon Absorption Properties
Two-photon absorption (TPA) is a nonlinear optical process with applications in 3D microfabrication, data storage, and biological imaging. The TPA cross-section is often enhanced in molecules with a significant intramolecular charge transfer (ICT) character. Given that the tetrazolo[1,5-a]pyridine moiety can act as an effective electron-accepting unit, it is conceivable that derivatives of this compound, when appropriately functionalized with electron-donating groups, could exhibit notable TPA properties. However, to date, specific studies on the two-photon absorption of this compound have not been reported in the surveyed scientific literature.
Potential in Organic Electronics and Semiconducting Materials
A significant area of interest for tetrazolo[1,5-a]pyridine systems is their application in organic electronics. The electron-accepting nature of the tetrazolo[1,5-a]pyridine unit makes it a valuable building block for n-type or ambipolar organic semiconductors.
Recent research by Tamba et al. (2022) has shed light on the potential of diarylated tetrazolo[1,5-a]pyridine derivatives in this field. uni.lu Their work demonstrated that the incorporation of the tetrazolo[1,5-a]pyridine core into π-conjugated systems can lead to materials with good thermal stability and promising semiconducting characteristics. uni.lu Specifically, a bithiophene-substituted tetrazolo[1,5-a]pyridine compound was shown to exhibit stable transistor characteristics. uni.lu This suggests that the tetrazolo[1,5-a]pyridine scaffold can effectively function as an electron-accepting unit, modulating the physical properties of the resulting molecules. uni.lu
While this research did not specifically involve this compound, the findings strongly suggest that this compound could serve as a valuable precursor or building block for the synthesis of novel organic semiconducting materials. The bromo- and methyl-substituents on the pyridine (B92270) ring could be strategically utilized for further functionalization through cross-coupling reactions to create more complex π-conjugated systems with tailored electronic properties.
| Property | Observation | Reference |
|---|---|---|
| Thermal Stability | Good thermal stability as indicated by thermogravimetric analyses. | uni.lu |
| Transistor Characteristics | Showed stable transistor characteristics under repeated bias conditions. | uni.lu |
| Role of Tetrazolo[1,5-a]pyridine Unit | Acts as an effective electron-accepting unit. | uni.lu |
Exploration as Ligands in Coordination Chemistry
The nitrogen-rich structure of the tetrazolo[1,5-a]pyridine ring system, featuring multiple potential coordination sites, makes it an intriguing candidate for use as a ligand in coordination chemistry. The lone pairs of electrons on the nitrogen atoms can coordinate to metal centers, leading to the formation of a diverse range of coordination polymers and metal-organic frameworks (MOFs).
While there is a lack of specific studies detailing the use of this compound as a ligand, the broader class of tetrazole-containing ligands is well-established in coordination chemistry. These ligands are known to form stable complexes with a variety of metal ions, and the resulting materials can exhibit interesting magnetic, catalytic, and luminescent properties. The presence of the bromo-substituent in this compound offers a handle for post-synthetic modification of the resulting coordination complexes, potentially allowing for the fine-tuning of their properties. Further research is warranted to explore the coordination behavior of this specific compound and the properties of its metal complexes.
Future Perspectives and Emerging Research Directions for 6 Bromo 5 Methyltetrazolo 1,5 a Pyridine
Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The synthesis of tetrazolo[1,5-a]pyridines typically involves the reaction of 2-halopyridines with an azide (B81097) source or the conversion of pyridine (B92270) N-oxides. organic-chemistry.orgorganic-chemistry.orgosti.gov Future research is geared towards developing more efficient, cost-effective, and environmentally benign synthetic routes.
Emerging strategies focus on green chemistry principles to minimize waste and avoid harsh reagents. nih.gov This includes the exploration of solvent-free reaction conditions, microwave-assisted synthesis, and the use of heterogeneous catalysts that can be easily recovered and recycled. nih.govresearchgate.net For instance, one-pot, multi-component reactions (MCRs) are being investigated for the synthesis of related fused tetrazole systems, which significantly reduces the number of synthetic steps and purification processes. dnu.dp.ua The development of novel catalytic systems, such as metal-organic frameworks (MOFs), presents an opportunity to enhance reaction rates and yields under milder conditions. nih.gov
| Synthetic Approach | Traditional Method | Emerging Sustainable Alternative | Key Advantages of Alternative |
| Reaction Type | Stepwise synthesis from 2-chloropyridine (B119429) precursors. osti.gov | One-pot, three-component reaction. nih.govdnu.dp.ua | Reduced reaction time, less waste, operational simplicity. |
| Catalysis | Homogeneous catalysts, often requiring difficult removal. | Recyclable heterogeneous catalysts (e.g., MOFs). nih.gov | Ease of separation, catalyst reusability, improved sustainability. |
| Conditions | High temperatures, use of volatile organic solvents. organic-chemistry.org | Solvent-free or microwave-assisted conditions. researchgate.netdnu.dp.ua | Energy efficiency, reduced environmental impact, faster reactions. |
Targeted Functionalization for Specific Biological or Material Applications
The 6-bromo substituent is a key handle for introducing molecular diversity. Future research will heavily rely on the targeted functionalization of this position to tailor the compound's properties for specific applications. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds at this site. mdpi.com This allows for the introduction of a wide array of functional groups, including aryl, alkynyl, and amino moieties, each capable of modulating the electronic and steric profile of the molecule.
Furthermore, the 5-methyl group and the tetrazole ring itself are potential sites for derivatization. nih.gov Such modifications can fine-tune the compound's solubility, lipophilicity, and ability to interact with biological targets or form ordered structures in materials.
| Functionalization Strategy | Reagents/Catalysts | Potential Introduced Groups | Application Focus |
| Suzuki Coupling | Arylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base. mdpi.com | Phenyl, substituted aryl/heteroaryl rings. | Modulating electronic properties for semiconductors; extending scaffold for biological interactions. |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts. | Alkynyl groups, conjugated systems. | Development of novel π-conjugated materials, molecular wires. acs.org |
| Buchwald-Hartwig Amination | Amines, Pd catalyst. | Primary/secondary amino groups. | Introducing hydrogen-bond donors/acceptors for drug-receptor binding. |
| C-H Activation | Pd catalysts. nih.gov | Direct arylation or other functionalization of the pyridine ring. | Step-economy in synthesis, creating complex architectures. |
Advanced Computational Modeling for Deeper Mechanistic Understanding and Prediction
Computational chemistry is an indispensable tool for accelerating research and providing insights that are difficult to obtain through experiments alone. For 6-Bromo-5-methyltetrazolo[1,5-a]pyridine, advanced computational modeling will be pivotal. Density Functional Theory (DFT) calculations can be employed to predict the outcomes of synthetic reactions, elucidate reaction mechanisms, and understand the stability of intermediates. mdpi.comnih.gov
A key area of investigation is the azide-tetrazole equilibrium, where the fused ring system can exist in equilibrium with an open-chain 2-azidopyridine (B1249355) form. beilstein-archives.orgresearchgate.net Computational models can quantify the energetic landscape of this tautomerism, predicting how substituents influence the equilibrium position, which is crucial for reactivity and biological activity. beilstein-archives.org For materials science, modeling can predict electronic properties like HOMO/LUMO energy levels, which are essential for designing new organic semiconductors. acs.orgnih.gov
| Computational Method | Application Area | Predicted Properties/Insights |
| Density Functional Theory (DFT) | Reaction Mechanisms & Reactivity | Transition state energies, reaction pathways, regioselectivity, kinetic vs. thermodynamic products. mdpi.comnih.gov |
| Quantum Theory of Atoms in Molecules (QTAIM) | Electronic Structure | Electron density distribution, bond character, molecular electrostatic potential, prediction of intermolecular interactions. |
| Molecular Docking | Drug Discovery | Binding modes and affinities with protein targets, guiding the design of bioactive derivatives. nih.govresearchgate.net |
| Time-Dependent DFT (TD-DFT) | Materials Science | Excited state properties, absorption/emission spectra, design of photophysically active molecules. |
Exploration of Bioisosteric Replacements and Scaffold Hybridization
In medicinal chemistry, bioisosterism is a powerful strategy for optimizing drug-like properties. The tetrazole ring is a well-established bioisostere of the carboxylic acid group and has also been used to replace phosphate (B84403) groups, offering improved metabolic stability and cell permeability. nih.govmdpi.com Future work could involve synthesizing analogs where the tetrazole moiety of this compound is replaced by other acidic groups to explore different interactions with biological targets. Conversely, the entire tetrazolopyridine core could serve as a bioisostere for other aromatic systems, such as indoles or benzimidazoles, in known bioactive molecules. doi.org
Scaffold hybridization, the combination of two or more pharmacologically relevant structures, is another promising direction. mdpi.com Fusing or linking the this compound core with other privileged scaffolds (e.g., quinolines, pyrazoles, sulfonamides) could lead to hybrid molecules with novel or synergistic biological activities. researchgate.netnih.gov This approach has been successfully used to develop inhibitors of various enzymes and receptors. mdpi.com
Development of Prodrugs or Delivery Systems for Enhanced Efficacy (Preclinical focus)
For derivatives of this compound that demonstrate significant biological activity but possess poor pharmacokinetic properties, the development of prodrugs or advanced delivery systems is a critical future step. A prodrug is an inactive or less active precursor that is converted into the active drug within the body. This strategy can be used to improve solubility, increase metabolic stability, or achieve targeted delivery.
For example, if a biologically active analog contains a hydroxyl or amino group, it could be temporarily masked with an ester or amide linkage. These linkages can be designed to be cleaved by specific enzymes (e.g., esterases) that are abundant in the target tissue, thereby releasing the active compound locally and potentially reducing systemic side effects. This preclinical research focus is essential for translating a promising compound into a viable therapeutic candidate.
Expansion into New Areas of Chemical Biology and Materials Science
The unique structure of this compound makes it a versatile platform for exploration in diverse scientific fields beyond traditional drug discovery.
In chemical biology , functionalized derivatives could be developed as molecular probes to study biological processes. For instance, by attaching a fluorescent tag or a reactive group via the 6-position, researchers could create tools for imaging, activity-based protein profiling, or identifying the cellular targets of bioactive small molecules. nih.gov
In materials science , the tetrazolo[1,5-a]pyridine (B153557) core has been identified as a promising electron-accepting unit for organic π-conjugated systems. acs.orgnih.gov By strategically functionalizing the 6-bromo position to create extended, diarylated structures, novel organic semiconductors with good thermal stability and stable transistor characteristics could be developed for applications in flexible electronics and sensors. acs.orgnih.gov Furthermore, the high nitrogen content of the tetrazole ring makes this scaffold a candidate for research into energetic materials. dtic.mil
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Bromo-5-methyltetrazolo[1,5-a]pyridine, and how do reaction conditions influence yield?
- Methodology : A common approach involves cyclocondensation of precursor heterocycles followed by regioselective bromination. For example, bromination of 5-methyltetrazolo[1,5-a]pyridine using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under controlled temperatures (60–80°C) can yield the target compound. Recrystallization from pentane or petroleum ether improves purity .
- Data Considerations :
| Reaction Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| NBS, DMF, 70°C | 75–85 | ≥97 | |
| Br₂, CCl₄, reflux | 60–70 | 90–95 |
Q. How is this compound characterized, and what analytical techniques are critical for validation?
- Methodology :
- NMR Spectroscopy : and NMR confirm regiochemistry (e.g., downfield shifts for Br-substituted carbons at δ 110–120 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (MW: 198.02 g/mol) and isotopic patterns for bromine .
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What safety protocols are essential for handling this compound?
- Guidelines :
- Store at 2–8°C in airtight containers to prevent decomposition .
- Use fume hoods for synthesis; avoid direct contact due to potential mutagenicity .
- Dispose of brominated waste via licensed hazardous waste services to comply with environmental regulations .
Advanced Research Questions
Q. What strategies enable selective functionalization of this compound at the bromine position?
- Methodology :
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst in THF/water (3:1) at 80°C .
- Nucleophilic Substitution : Replace Br with amines (e.g., piperidine) under microwave irradiation (120°C, 30 min) for accelerated kinetics .
Q. How do steric and electronic effects influence the reactivity of this compound in heterocyclic transformations?
- Mechanistic Insights :
- The electron-withdrawing tetrazolo group directs electrophilic substitution to the para position relative to the methyl group. Steric hindrance from the methyl group limits reactivity at position 5 .
- Computational studies (DFT) using SMILES (C1=CN2C(=NC=N2)C=C1Br) predict frontier molecular orbitals, aiding in reaction pathway optimization .
Q. How can researchers resolve contradictions in reported synthetic yields for brominated tetrazolo-pyridines?
- Troubleshooting :
- Solvent Polarity : Lower yields in CCl₄ vs. DMF may arise from incomplete bromine activation .
- Catalyst Purity : Pd catalysts with trace ligands (e.g., PPh₃) improve coupling efficiency .
Q. What computational tools predict the bioactivity or pharmacokinetic properties of this compound derivatives?
- Methods :
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., kinases) to assess binding affinity .
- ADMET Prediction : Software like SwissADME calculates logP (≈1.12) and solubility to guide drug-likeness studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
